
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide (6-Cl-N-C4MPQ-2C) is an organic compound with a unique chemical structure. It has been used in various scientific research applications, including drug discovery and development, biochemistry, and physiology.
Mecanismo De Acción
The exact mechanism of action of 6-Cl-N-C4MPQ-2C is still being studied. However, it is believed that the compound works by targeting various enzymes and receptors involved in inflammation and cancer. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and to inhibit the production of pro-inflammatory cytokines. Additionally, 6-Cl-N-C4MPQ-2C has been found to inhibit the growth of various cancer cell lines, likely through the inhibition of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
6-Cl-N-C4MPQ-2C has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to possess anti-oxidant, anti-diabetic, and anti-microbial activities. Additionally, it has been found to possess anti-apoptotic and anti-angiogenic properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Cl-N-C4MPQ-2C has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, it is important to note that 6-Cl-N-C4MPQ-2C is a relatively new compound and its effects are still being studied. Thus, there is still a lack of data regarding its potential toxicity and other potential risks.
Direcciones Futuras
Given the potential of 6-Cl-N-C4MPQ-2C, there are many potential future directions for research. First, more research is needed to better understand the exact mechanism of action of the compound and to identify other potential applications. Additionally, further studies should be conducted to evaluate the safety and toxicity of 6-Cl-N-C4MPQ-2C in humans. Finally, research should also be conducted to develop more efficient and cost-effective synthesis methods for the compound.
Métodos De Síntesis
6-Cl-N-C4MPQ-2C can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylmagnesium bromide with 4-methoxyquinoline-2-carboxylic acid in anhydrous dimethylformamide (DMF). This reaction yields an intermediate, which is then reacted with 6-chloro-2-methylquinoline in the presence of triethylamine to form 6-Cl-N-C4MPQ-2C.
Aplicaciones Científicas De Investigación
6-Cl-N-C4MPQ-2C has been studied extensively in the field of drug discovery and development. It has been found to possess anti-inflammatory and anti-cancer properties, and thus has potential applications in the treatment of various diseases. Additionally, 6-Cl-N-C4MPQ-2C has been used to investigate the mechanisms of action of drugs and to study the biochemical and physiological effects of drugs on the body.
Propiedades
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-6-4-11(8-13(16)20)21-18(23)15-9-17(25-2)12-7-10(19)3-5-14(12)22-15/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCQOOPOPAMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
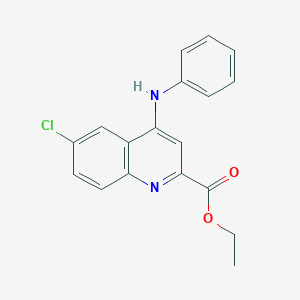
![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
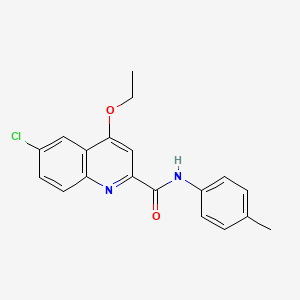

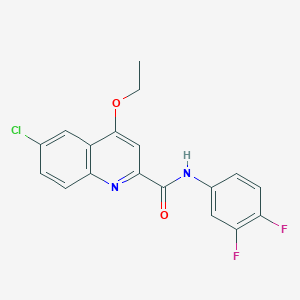

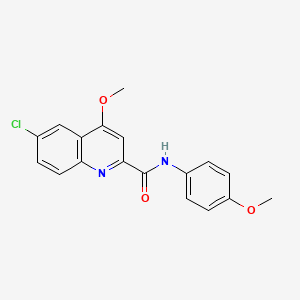
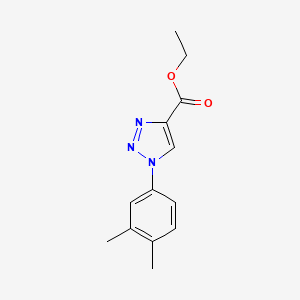
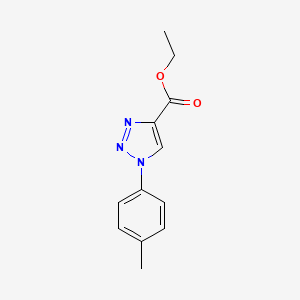

![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)